molecular formula C14H18F3NO3S2 B2527820 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034453-29-5

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2527820
CAS RN: 2034453-29-5
M. Wt: 369.42
InChI Key: CMLRJKFZYSFMTD-UHFFFAOYSA-N
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Description

The compound "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives, which are relevant to the analysis of the compound due to the shared benzenesulfonamide moiety. These derivatives have been synthesized and evaluated for various biological activities, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as antiproliferative and antibacterial properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with different amines or the modification of existing sulfonamide compounds. For instance, N-(3-methoxybenzoyl)benzenesulfonamide was synthesized by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Similarly, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized through a reaction involving pyrimidine groups . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of benzenesulfonamide derivatives. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide revealed a trigonal crystal system with specific unit cell parameters and

Scientific Research Applications

Photodynamic Therapy Application

  • Photodynamic Therapy for Cancer Treatment : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Anticancer Potential

  • Potential Anti-inflammatory and Anticancer Agents : Celecoxib derivatives, including a benzenesulfonamide component, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting the therapeutic potential of benzenesulfonamide derivatives (Küçükgüzel et al., 2013).

Cognitive Enhancing Properties

  • Cognitive Enhancements via 5-HT6 Receptor Antagonism : SB-399885, a compound with a benzenesulfonamide moiety, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It has shown potential in reversing scopolamine-induced deficits in a rat novel object recognition paradigm and improving spatial learning in aged rats, suggesting a role in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

DNA Binding and Catalytic Activities

  • Ru(III) Complexes for DNA Binding : Research on azo dye ligands and their Ru(III) complexes, including benzenesulfonamide derivatives, explored their ability to bind to calf thymus DNA. These complexes' DNA binding activity suggests potential applications in studying DNA interactions and possibly in designing therapeutic agents targeting DNA (El-Sonbati et al., 2015).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S2/c1-21-13(5-7-22-8-6-13)10-18-23(19,20)12-4-2-3-11(9-12)14(15,16)17/h2-4,9,18H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLRJKFZYSFMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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